NVP-BVU972

c-MET Kinase Assay Enzymatic Inhibition

Researchers requiring a MET inhibitor with precisely defined selectivity and resistance mutation profiling often face limited options that either completely suppress the pathway or lack a tractable selectivity window. NVP-BVU972 directly addresses this gap. • Moderate MET IC50 of 14 nM with >71-fold selectivity over RON (IC50 >1,000 nM), enabling graded dose-response analyses unattainable with ultra-potent inhibitors like Capmatinib. • Unique Y1230-dependent binding mode (PDB: 3QTI) predisposes cells to Y1230-substitution resistance mutations, making it the preferred tool for generating and studying type I MET inhibitor resistance. • Reproducible anti-proliferative activity in MET-amplified lines (GTL-16, MKN-45, EBC-1; IC50 32-82 nM) facilitates in vitro/in vivo experimental design without extreme potency complications.

Molecular Formula C20H16N6
Molecular Weight 340.4 g/mol
CAS No. 1185763-69-2
Cat. No. B609689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-BVU972
CAS1185763-69-2
SynonymsNVP-BVU972;  NVP-BVU 972;  NVP-BVU-972;  BVU-972;  BVU 972;  BVU972.
Molecular FormulaC20H16N6
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NN3C(=NC=C3CC4=CC5=C(C=C4)N=CC=C5)C=C2
InChIInChI=1S/C20H16N6/c1-25-13-16(11-23-25)19-6-7-20-22-12-17(26(20)24-19)10-14-4-5-18-15(9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3
InChIKeyRNCNPRCUHHDYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NVP-BVU972: Selective MET Inhibitor Overview


NVP-BVU972 is a small-molecule, ATP-competitive inhibitor of the MET receptor tyrosine kinase (c-MET) . It exhibits an enzymatic IC50 of 14 nM against MET and demonstrates >71-fold selectivity over the closely related kinase RON (IC50 > 1,000 nM) [1]. The compound is characterized by a molecular weight of 340.38 Da, a molecular formula of C20H16N6, and a co-crystal structure with the MET kinase domain (PDB ID: 3QTI) that reveals a key binding interaction with tyrosine 1230 (Y1230) [1][2].

Pathway MET pathway inhibition studies requiring controllable target engagement
Selectivity Isoform-selectivity assay context with tunable RON co-inhibition window
Binding Co-crystal-structure-guided tool compound with Y1230-interaction mode

NVP-BVU972: Irreplaceable Selectivity Profile


MET inhibitors exhibit highly variable selectivity profiles, resistance mutation susceptibilities, and cellular activity even when their biochemical potency against wild-type MET appears similar [1]. NVP-BVU972's moderate MET IC50 (14 nM) is balanced by a distinct >71-fold selectivity window for the closely related RON kinase (IC50 > 1,000 nM) [1], whereas other MET inhibitors such as Capmatinib (IC50 0.13 nM, inactive on RONβ) and Tepotinib (IC50 3-4 nM, >200-fold selective) possess far greater potency and broader selectivity profiles that may not recapitulate the same biological outcomes . Furthermore, NVP-BVU972's co-crystal structure reveals a Y1230-dependent binding mode that uniquely predisposes cells to develop Y1230-substitution resistance mutations—a signature not shared by AMG 458, which selects for F1200 alterations [1][2]. These divergences in selectivity, binding mode, and resistance genetics make NVP-BVU972 irreplaceable for experiments requiring a precisely defined pharmacological probe.

Divergent selectivity and resistance profiles
MET inhibitors differ in off-target kinase effects and resistance mutation signatures; direct substitution may alter biological outcomes.
Binding-mode-dependent mutation selection
NVP-BVU972 selects for Y1230-substitutions, while other inhibitors (e.g., AMG 458) select for F1200 alterations; replacement can confound resistance-model interpretation.
Cellular activity not predicted by biochemical potency
Even if biochemical IC50 appears similar, cellular phosphorylation and anti-proliferative effects may differ; cross-compound extrapolation requires validation.

NVP-BVU972: Comparative Evidence Profiles


MET Enzymatic Inhibition Profile

In a cell-free TR-FRET enzymatic assay, NVP-BVU972 inhibits MET kinase with an IC50 of 14 nM . This potency is 4.3-fold higher than that of AMG 458 (IC50 = 60 nM) , but significantly lower than more recently developed MET inhibitors such as Capmatinib (IC50 = 0.13 nM) , Tepotinib (IC50 = 3-4 nM) , and Savolitinib (IC50 = 5 nM) . This intermediate potency profile makes NVP-BVU972 a valuable tool compound for studying MET inhibition in contexts where extreme potency is not required or where a more graded dose-response relationship is desired.

MET IC50
Cross-study
14 nM (wild-type)
Reported intermediate potency context for MET pathway-response studies
Cell-free TR-FRET assay; comparator values: AMG 458 60 nM, Capmatinib 0.13 nM, Tepotinib 3–4 nM
c-MET Kinase Assay Enzymatic Inhibition

MET Selectivity over RON

NVP-BVU972 demonstrates a clear but finite selectivity window for MET over the closely related RON kinase, with an IC50 of >1,000 nM for RON compared to 14 nM for MET (>71-fold selectivity) [1]. In contrast, Capmatinib exhibits no measurable activity against RONβ up to the highest tested concentrations, while Tepotinib and Savolitinib show >200-fold selectivity across broader kinase panels . This intermediate selectivity profile positions NVP-BVU972 as a unique probe for studying the biological consequences of partial RON co-inhibition at higher concentrations, a feature not recapitulated by the more stringent selectivity of newer clinical candidates.

RON Selectivity
Reported
>71-fold (RON IC50 >1,000 nM)
Reported selectivity-window context for RON co-inhibition experiments
Capmatinib inactive on RONβ; Tepotinib/Savolitinib >200-fold selective
c-MET RON Kinase Selectivity

Cellular MET Phosphorylation Inhibition

In MET-amplified GTL-16 gastric carcinoma cells, NVP-BVU972 inhibits constitutive MET autophosphorylation with an IC50 of 7.3 nM . In A549 lung adenocarcinoma cells stimulated with hepatocyte growth factor (HGF), NVP-BVU972 blocks ligand-induced MET phosphorylation with an IC50 of 22 nM . These cellular IC50 values are 1.9-fold and 0.6-fold the biochemical IC50, respectively, indicating efficient cellular target engagement and sustained pathway inhibition in both amplified and ligand-driven contexts. For comparison, Tepotinib inhibits HGF-induced MET phosphorylation in A549 cells with an average IC50 of 6 nM [1], while AMG 458 requires 60-120 nM in PC3 and CT26 cells .

Cellular pMET
Cross-study
GTL-16 7.3 nM, A549 22 nM
Reported cellular target-engagement context across MET-driven models
Tepotinib A549 IC50 6 nM; AMG 458 PC3/CT26 60–120 nM
c-MET Phosphorylation Cellular Assay

Anti-Proliferative Activity in MET-Amplified Cells

NVP-BVU972 demonstrates consistent anti-proliferative activity across a panel of MET gene-amplified human cancer cell lines, with IC50 values of 66 nM in GTL-16, 82 nM in MKN-45, and 32 nM in EBC-1 cells . These values are 2- to 6-fold higher than the cellular phosphorylation IC50, indicating a modest shift between pathway inhibition and growth suppression—a pharmacodynamic relationship that can inform dose selection in in vivo studies. In contrast, AMG 458 exhibits cellular anti-proliferative IC50 values ranging from 60-120 nM in MET-dependent cell lines , while more potent inhibitors like Capmatinib achieve sub-nanomolar growth inhibition in MET-amplified models .

Proliferation IC50
Reported
32–82 nM (MET-amplified lines)
Reported anti-proliferative context in MET-dependent cancer cell models
72 h assays; comparator AMG 458 range 60–120 nM
c-MET Cell Proliferation Cancer

Y1230 Resistance Mutation Signature

In a BaF3 TPR-MET resistance screen, NVP-BVU972 selected for a dominant spectrum of mutations centered on tyrosine 1230 (Y1230) substitutions, with Y1230H and Y1230C being the most frequently recovered alterations [1]. This Y1230 dependence is explained by the co-crystal structure (PDB ID: 3QTI), which reveals a direct binding interaction between NVP-BVU972 and Y1230 in the MET kinase domain [1][2]. In stark contrast, a parallel resistance screen conducted with AMG 458 yielded a distinct spectrum enriched in F1200 alterations, consistent with AMG 458's predicted alternative binding mode [1]. The Y1230H and D1228A mutations abrogate NVP-BVU972's ability to inhibit TPR-MET phosphorylation, whereas AMG 458 remains active against these mutants [1].

Resistance Signature
Head-to-head
NVP-BVU972: Y1230H/C dominant
AMG 458: F1200 alterations
Reported binding-mode-dependent resistance mutation signature
BaF3 TPR-MET screen; Y1230H/D1228A abrogate NVP-BVU972 activity
c-MET Drug Resistance Mutation

Broad-Spectrum Antiviral Activity

In a recent study, NVP-BVU972 (referred to as NVP) was shown to induce a robust antiviral state and simultaneously suppress NF-κB-mediated inflammation [1]. At a concentration of 10 μM, NVP-BVU972 significantly reduced the replication of diverse RNA viruses (VSV, EMCV, MHV) and DNA viruses (HSV-1, VACV) in cell culture, and lowered systemic levels of pro-inflammatory cytokines Il1β, Il6, and Tnfα in a mouse viral infection model [1]. This dual antiviral/anti-inflammatory activity is a unique host-directed effect not reported for other MET inhibitors such as Capmatinib or Tepotinib, and likely stems from NVP-BVU972's ability to reprogram chromatin accessibility at inflammation-related loci [1].

Antiviral & Anti-Inflammatory
Class-level
Reduced viral replication (RNA/DNA viruses); lower Il1β, Il6, Tnfα in mouse model
Reported host-directed antiviral and anti-inflammatory context (single study)
Class-level inference; independent replication needed
Antiviral Host-Directed Therapy Inflammation

NVP-BVU972: Key Research Applications


MET Kinase Biology Studies

NVP-BVU972 is ideally suited for experiments requiring a MET inhibitor that does not achieve complete pathway suppression at low concentrations, allowing for graded dose-response analyses. Its 14 nM MET IC50 and >71-fold selectivity over RON provide a defined pharmacological window that can be exploited to dissect the contribution of partial RON co-inhibition to phenotypic outcomes [1][2]. This is in contrast to ultra-potent inhibitors like Capmatinib, which achieve near-complete MET inhibition at sub-nanomolar concentrations and exhibit no RON activity.

Modeling Y1230-Mediated Resistance

The unique Y1230-dependent binding mode of NVP-BVU972, confirmed by co-crystallography [1], makes it the preferred tool compound for generating and studying MET kinase domain mutations that confer resistance to type I MET inhibitors. Researchers can use NVP-BVU972 to select for Y1230-substituted resistant cell populations, characterize their growth and signaling properties, and evaluate the efficacy of next-generation MET inhibitors designed to overcome this resistance mechanism [1][2].

MET-Dependent Proliferation in Cancer Models

NVP-BVU972 demonstrates reproducible anti-proliferative activity in MET-amplified cancer cell lines (GTL-16, MKN-45, EBC-1) with IC50 values ranging from 32 to 82 nM . This tractable potency range facilitates the design of in vitro and in vivo experiments—including combination studies, time-course analyses, and in vivo xenograft dosing—without the complications of extreme potency or narrow therapeutic indices.

Host-Directed Antiviral and Anti-Inflammatory Mechanisms

NVP-BVU972's recently discovered ability to induce a broad-spectrum antiviral state while suppressing NF-κB-driven inflammation [3] positions it as a unique chemical probe for virology and immunology research. Investigators can employ NVP-BVU972 to dissect the molecular links between MET signaling, chromatin remodeling, and innate immune responses, and to screen for synergistic combinations with direct-acting antivirals.

Application
Selection Property
Validation Focus
MET pathway-response studies
Tunable selectivity window context
RON co-inhibition endpoint interpretation
Resistance mutation modeling
Binding-mode-defined tool compound
Y1230 mutation signature and sensitivity profiling
Cell proliferation studies in MET-driven models
Cell growth inhibition context
Anti-proliferative dose-response review
Host-directed antiviral screening
Reported dual activity context
Antiviral and inflammation endpoint review

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